2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE
Overview
Description
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring substituted with furyl groups and a thioether linkage to a dimethoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of furyl groups and the formation of the thioether linkage. The final step includes the acylation of the triazine derivative with 3,5-dimethoxyphenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and furyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
- 2,4,6-Tris(2-pyridyl)-s-triazine
Uniqueness
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both furyl and dimethoxyphenyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-27-14-9-13(10-15(11-14)28-2)22-18(26)12-31-21-23-19(16-5-3-7-29-16)20(24-25-21)17-6-4-8-30-17/h3-11H,12H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNIVFQOBFKIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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